乙酰精氨酸-Pna HCl

描述

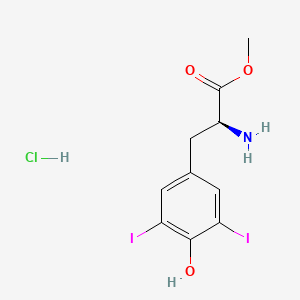

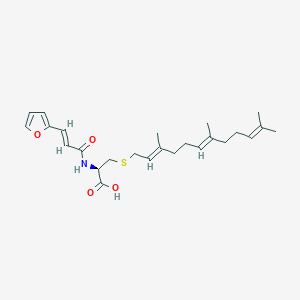

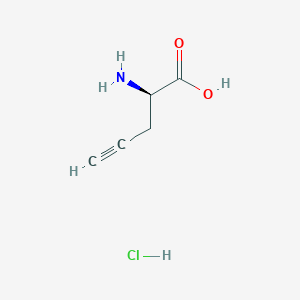

“Ac-Arg-Pna HCl” is a compound with the molecular formula C14H21ClN6O4 . It is also known by other names such as “(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride”, “(S)-2-acetamido-5-guanidino-N-(4-nitrophenyl)pentanamide hydrochloride”, and "Nalpha-Acetyl-L-arginine 4-nitroanilide hydrochloride" .

Molecular Structure Analysis

The InChI string for “Ac-Arg-Pna HCl” is InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 . The compound has a molecular weight of 372.81 g/mol .

Physical And Chemical Properties Analysis

“Ac-Arg-Pna HCl” has a molecular weight of 372.81 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 372.1312809 g/mol . The topological polar surface area is 168 Ų .

科学研究应用

Ac-Arg-Pna HCl 已被研究其在胰蛋白酶水解中的动力学参数,揭示了酶-底物相互作用以及在酶学和药物开发中的潜在应用 (Juliano & Juliano, 1985)。

N α-乙酰精氨酸甲酰胺的有效合成,包括 Ac-Arg-(p-TosH 或 HCl)-NHMe,已被描述,有助于理解肽合成和修饰在潜在治疗应用中的应用 (Wiese, Naithani, & Zahn, 1987)。

牛 β-胰蛋白酶的显色底物,包括 Ac-Arg-Pna HCl 衍生物,已被用于研究氨基酸残基对酶相互作用的影响,这对于酶抑制剂和诊断工具的开发至关重要 (Lesner, Kupryszewski, & Rolka, 2001)。

PNAs,包括 Ac-Arg-Pna HCl,在基因治疗、诊断设备和核酸操作的分子工具中具有应用。它们独特的化学、物理和生物特性,例如高生物稳定性和杂交亲和力,使它们成为反义和抗原疗法的候选者 (Ray & Nordén, 2000)。

Ac-Arg-Pna HCl 衍生物已被研究为各种蛋白酶的显色和荧光底物,有助于了解酶特异性以及在药物发现和酶分析中的潜在应用 (Juliano et al., 1999)。

作用机制

Target of Action

Ac-Arg-Pna HCl, also known as Acetyl-Arginine Para-Nitroanilide Hydrochloride, is a synthetic compound that primarily targets enzymes like trypsin and papain . These enzymes play crucial roles in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis . In this process, Ac-Arg-Pna HCl serves as a substrate for the enzymes trypsin and papain. The enzymes cleave the compound, leading to the release of p-nitroaniline (pNA), a chromophore with a strong absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of Ac-Arg-Pna HCl by trypsin and papain is part of the broader proteolytic pathway, which is essential for protein digestion and turnover. The release of pNA can be used to monitor the activity of these enzymes, providing insights into the functioning of these biochemical pathways .

Pharmacokinetics

Factors such as solubility, stability, and molecular size typically influence how well a compound is absorbed and distributed within the body .

Result of Action

The hydrolysis of Ac-Arg-Pna HCl by trypsin and papain results in the release of pNA. This reaction can be used to measure the activity of these enzymes, providing valuable information about their role in various biological processes . Moreover, the interaction of Ac-Arg-Pna HCl with these enzymes could potentially influence cellular functions regulated by these enzymes.

Action Environment

The action, efficacy, and stability of Ac-Arg-Pna HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of the hydrolysis reaction . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with its target enzymes .

安全和危害

The safety data sheet for “Ac-Arg-Pna HCl” indicates that it is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of inhalation or contact with skin or eyes, it is recommended to seek medical advice . The substance should be stored at temperatures below -15°C .

属性

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。